molecular formula C30H50O6S3Si2 B6313877 triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane CAS No. 198087-81-9

triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane

Cat. No.: B6313877
CAS No.: 198087-81-9
M. Wt: 659.1 g/mol
InChI Key: HBYVPORWOCOZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane is an organosilicon compound It is characterized by the presence of multiple ethoxy groups and a complex trisulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane typically involves the following steps:

    Formation of the Trisulfanyl Linkage: This step involves the reaction of 3-methyl-5-(2-triethoxysilylethyl)phenyl with sulfur sources under controlled conditions to form the trisulfanyl linkage.

    Introduction of Ethoxy Groups: The ethoxy groups are introduced through a reaction with triethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as temperature and pressure, to ensure the formation of the desired silane compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.

    Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethoxy groups, converting them to hydroxyl groups.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Platinum, rhodium complexes for hydrosilylation reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydroxylated Derivatives: From reduction reactions.

    Functionalized Silanes: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a precursor for catalysts in hydrosilylation reactions.

    Surface Modification: Employed in modifying surfaces of materials to enhance their properties.

Biology and Medicine

    Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Biocompatible Coatings: Used in the development of biocompatible coatings for medical devices.

Industry

    Adhesives and Sealants: Incorporated into formulations to improve adhesion and durability.

    Coatings: Used in coatings to enhance resistance to environmental factors.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable bonds with various substrates. The ethoxy groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property is particularly useful in surface modification and catalysis. The trisulfanyl linkage provides additional reactivity, allowing for further functionalization and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: A simpler compound with similar ethoxy groups but lacking the complex trisulfanyl linkage.

    Methyltrimethoxysilane: Contains methoxy groups instead of ethoxy groups and is used in similar applications.

Uniqueness

Triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane is unique due to its complex structure, which provides multiple sites for functionalization and interaction. This makes it more versatile compared to simpler silanes like triethoxysilane and methyltrimethoxysilane.

Properties

IUPAC Name

triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O6S3Si2/c1-9-31-40(32-10-2,33-11-3)17-15-27-19-25(7)21-29(23-27)37-39-38-30-22-26(8)20-28(24-30)16-18-41(34-12-4,35-13-5)36-14-6/h19-24H,9-18H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYVPORWOCOZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1=CC(=CC(=C1)C)SSSC2=CC(=CC(=C2)CC[Si](OCC)(OCC)OCC)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O6S3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.